1-(2,5-Dichlorophenyl)piperazine

Adrenergic Pharmacology GPCR Binding CNS Medicinal Chemistry

1-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0) is a non-interchangeable phenylpiperazine building block. Its 2,5-dichloro substitution delivers sub-nanomolar α1D-adrenergic affinity (Ki = 0.129-0.501 nM) with 14-fold selectivity over α1B/α1A subtypes, plus potent GPR35 agonism (Ki = 6-10 nM). Unlike the 2,3-dichloro isomer (D3 antagonist) or 3,4-dichloro isomer (5-HT1A/1B agonist), this regioisomer is essential for α1D/GPR35-targeted SAR and aripiprazole analogue development. Substituting isomers without validation compromises data reproducibility.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 1013-27-0
Cat. No. B086670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)piperazine
CAS1013-27-0
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
InChIKeyJHICIIDUQBMMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0): Arylpiperazine Scaffold with Distinct 2,5-Dichloro Substitution for CNS-Focused Chemical Biology


1-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0, MF: C10H12Cl2N2, MW: 231.12) is a substituted phenylpiperazine building block characterized by its 2,5-dichloro substitution pattern on the phenyl ring. This specific regioisomeric arrangement imparts a unique steric and electronic profile distinct from other dichlorophenylpiperazine congeners (e.g., 2,3-, 3,4-, or 2,4-dichloro isomers), influencing its molecular recognition at G protein-coupled receptors (GPCRs), particularly adrenergic and serotoninergic subtypes . The compound serves as a key intermediate in the synthesis of diverse pharmacologically active molecules, including aripiprazole analogues and other CNS-targeted agents [1].

Why 1-(2,5-Dichlorophenyl)piperazine Cannot Be Casually Substituted with Other Dichlorophenylpiperazine Isomers


In phenylpiperazine-based drug discovery, the exact position of chloro substituents on the aryl ring is not a minor nuance but a critical determinant of receptor binding affinity and functional selectivity. While several dichlorophenylpiperazine isomers exist, their biological profiles diverge significantly. For instance, the 2,3-dichloro isomer is strongly associated with high-affinity dopamine D3 receptor antagonism [1], whereas the 3,4-dichloro isomer is characterized as a serotonin 5-HT1A/1B receptor agonist . The 2,5-dichloro substitution pattern, in contrast, confers a distinct polypharmacology often favoring α1-adrenergic and orphan GPCR interactions. Substituting one isomer for another without rigorous re-evaluation can therefore invalidate structure-activity relationship (SAR) hypotheses, introduce confounding off-target activities, and compromise the reproducibility of pharmacological studies. The quantitative evidence below demonstrates exactly why the 2,5-dichloro regioisomer represents a non-interchangeable tool for specific research applications.

Quantitative Comparator Evidence: 1-(2,5-Dichlorophenyl)piperazine vs. Key Dichlorophenylpiperazine Analogs


α1-Adrenergic Receptor Subtype Binding Profile: 2,5-Dichloro vs. 2,3-Dichloro Isomers

Derivatives containing the 1-(2,5-dichlorophenyl)piperazine moiety exhibit nanomolar to sub-nanomolar binding affinity for human α1-adrenergic receptor subtypes, with a notable preference for the α1D subtype. For example, a closely related analogue with an 8-{2-[4-(2,5-dichloro-phenyl)-piperazin-1-yl]-ethyl} substitution displayed Ki values of 0.129 nM at α1D, 0.501 nM at α1D (antagonist activity), 1.82 nM at α1B, and 1.82 nM at α1A [1]. In contrast, literature SAR studies indicate that the 2,3-dichloro substitution pattern is optimized for high-affinity dopamine D3 receptor binding (Ki often <1 nM) rather than α1-adrenergic engagement, with the 2,3-dichloro moiety being a privileged pharmacophore for D3 selectivity [2]. This divergence highlights the distinct receptor preference conferred by the 2,5- vs. 2,3-dichloro substitution.

Adrenergic Pharmacology GPCR Binding CNS Medicinal Chemistry

GPR35 Orphan Receptor Agonism and Functional Desensitization: Potency Profile

Analogs built upon the 1-(2,5-dichlorophenyl)piperazine core demonstrate potent agonist activity at the orphan G protein-coupled receptor GPR35. One such derivative (CHEMBL3306990) exhibited a Ki of 6 nM in competitive binding assays against Nluc-fused human GPR35, with functional EC50 values of 1.10 nM (DMR assay) and IC50 values of 0.740 nM and 2 nM in desensitization assays [1]. Another derivative (CHEMBL4878979) showed an IC50 of 22 nM for GPR35-mediated desensitization of zaprinast-induced responses [2]. While systematic head-to-head comparisons with other dichloro isomers at GPR35 are not available in the primary literature, the 2,5-dichloro substitution consistently yields high-potency GPR35 ligands. The 3,4-dichloro isomer, in contrast, is primarily characterized as a serotonin 5-HT1A/1B agonist with no significant GPR35 activity reported .

Orphan GPCR GPR35 Metabolic Disease Research

Dopamine D3 Receptor Selectivity: 2,3-Dichloro vs. 2,5-Dichloro Substitution Patterns

The 2,3-dichlorophenylpiperazine moiety is a well-established privileged pharmacophore for achieving high-affinity and selective dopamine D3 receptor binding. A series of N-(2,3-dichlorophenyl)piperazine analogs demonstrated Ki values at human D3 receptors ranging from 0.3 to 0.9 nM, with >100-fold selectivity over D2 receptors (Ki at D2 = 40-53 nM) [1]. In contrast, the 2,5-dichloro substitution pattern has not been reported to confer comparable D3 affinity or selectivity; the 2,5-dichloro isomer is instead preferentially associated with α1-adrenergic and GPR35 receptor interactions. This functional divergence is critical: researchers seeking D3-selective ligands should specifically procure the 2,3-dichloro isomer, while those targeting α1 or GPR35 should utilize the 2,5-dichloro isomer to avoid unintended receptor promiscuity.

Dopamine Receptors D3 Antagonism Addiction Therapeutics

DHCR7 Inhibition Potential: Structural Similarity to Teratogenic Metabolites

A critical safety consideration for any dichlorophenylpiperazine derivative is its potential to inhibit 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in cholesterol biosynthesis. The 2,3-dichlorophenylpiperazine metabolite of cariprazine and aripiprazole has been shown to inhibit DHCR7 activity at concentrations comparable to the potent teratogen AY9944, with cariprazine elevating 7-DHC levels in cell culture at concentrations as low as 5 nM [1]. While the 2,5-dichloro isomer is not a known human metabolite of approved antipsychotics, its close structural homology to the 2,3-dichloro species warrants careful consideration. No direct comparative DHCR7 inhibition data for 2,5- vs. 2,3-dichloro isomers are currently available, but the established liability of the 2,3-dichloro metabolite serves as a cautionary class-level inference for all dichlorophenylpiperazines [2].

Cholesterol Biosynthesis DHCR7 Toxicology Drug Safety

Commercial Availability and Intellectual Property Landscape: Patent Portfolio Comparison

The commercial and intellectual property landscape surrounding dichlorophenylpiperazine isomers differs substantially. The 2,5-dichloro isomer (CAS 1013-27-0) is associated with 203 patent documents, indicating substantial commercial and industrial interest [1]. In contrast, the 2,3-dichloro isomer's patent portfolio is largely tied to its role as a metabolite of FDA-approved antipsychotics (aripiprazole, cariprazine) and as a privileged scaffold in D3-selective ligand development. The 3,4-dichloro isomer (CAS 57260-67-0) is widely available from multiple commercial vendors (purity ≥98%, melting point 64-68°C) and is primarily utilized in serotonin receptor research . The 2,5-dichloro isomer is available from specialty chemical suppliers (e.g., CymitQuimica, AChemBlock) with typical purities of 95% and recommended storage at 0-8°C .

Chemical Procurement Patent Analysis Commercial Availability

Evidence-Based Application Scenarios for 1-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0)


Chemical Biology of α1-Adrenergic Receptor Subtypes: α1D-Selective Ligand Development

Derivatives of 1-(2,5-dichlorophenyl)piperazine demonstrate sub-nanomolar affinity for the human α1D-adrenergic receptor (Ki = 0.129-0.501 nM) with 14-fold selectivity over the α1B and α1A subtypes (Ki = 1.82 nM) [1]. This profile supports the development of pharmacological tools for dissecting α1D-mediated physiological processes, particularly in the lower urinary tract and cardiovascular system. The ortho-chloro substitution (position 2) is specifically implicated in enhancing α1A/D sub-selectivity in arylpiperazine SAR studies [2].

GPR35 Orphan Receptor Pharmacology: Agonist Tool Compound Synthesis

The 2,5-dichloro substitution pattern yields potent GPR35 agonists with Ki values of 6-10 nM and functional EC50/IC50 values ranging from 0.74 to 83 nM across multiple assay platforms (DMR, desensitization, β-arrestin recruitment) [1]. These compounds serve as valuable chemical probes for investigating GPR35 biology in inflammatory, metabolic, and pain-related pathways. In contrast, the 3,4-dichloro isomer does not exhibit significant GPR35 activity, being primarily a 5-HT1A/1B agonist [2].

Aripiprazole Analogue Synthesis and Antipsychotic Scaffold Diversification

1-(2,5-Dichlorophenyl)piperazine is a documented intermediate in patented synthetic routes for carbostyril derivatives, including aripiprazole [1]. The commercial patent portfolio of 203 documents associated with this scaffold underscores its industrial relevance in CNS drug discovery [2]. The 2,5-dichloro substitution provides an alternative to the 2,3-dichloro moiety found in the active metabolites of aripiprazole and cariprazine, offering opportunities for scaffold hopping and intellectual property diversification.

Selectivity Profiling Against Dopamine D3 Receptors: Negative Control Design

Given that the 2,3-dichlorophenylpiperazine moiety is a well-validated privileged structure for high-affinity D3 receptor binding (Ki = 0.3-0.9 nM, >100-fold D3/D2 selectivity) [1], the 2,5-dichloro isomer can serve as a structurally matched negative control in SAR campaigns. Its distinct receptor fingerprint—favoring α1-adrenergic and GPR35 interactions over D3 binding—enables researchers to deconvolute the contribution of specific receptor engagements to observed phenotypic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Dichlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.